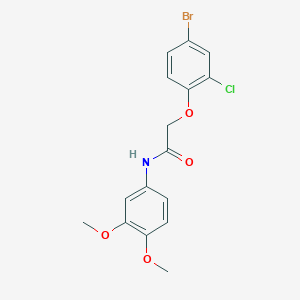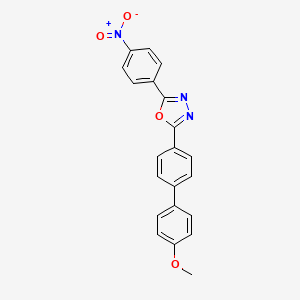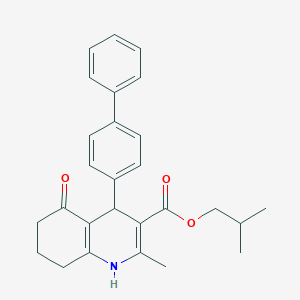
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BCA is a member of the acetamide family and is structurally related to other compounds such as ibuprofen and naproxen.
作用機序
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in the brain.
実験室実験の利点と制限
One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its high potency and specificity. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have a high affinity for specific enzymes and pathways, making it a useful tool for investigating their roles in various diseases. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is its potential toxicity. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can cause liver damage and other adverse effects at high doses.
将来の方向性
For research on 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide include investigating its potential applications in the treatment of other diseases and developing more potent and selective derivatives.
合成法
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
科学的研究の応用
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has anti-inflammatory properties and can inhibit the growth of cancer cells. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQBCIFNQIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)


![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)

![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)
![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)